[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
Overview
Description
[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate is a natural product found in Ajuga decumbens with data available.
Scientific Research Applications
New Synthetic Approaches
- A study by Arrault et al. (2001) describes a one-step synthesis of derivatives related to the complex organic compound . They developed methods for the formation of dihydronaphtho[1,2-b]furan ring and corresponding spiro compounds, contributing to advancements in organic synthesis techniques (Arrault et al., 2001).
Chemoenzymatic Synthesis
- Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of compounds related to the complex organic molecule. Their work demonstrates the potential of enzymatic processes in synthesizing complex organic molecules with high enantiomeric excess, paving the way for more efficient and selective synthetic routes (Kinoshita et al., 2008).
Biological Activity and Structural Analysis
- Hundal and Martínez-Ripoll (1996) explored a derivative of a neo-clerodane diterpenoid with potential biological activity. Their research includes X-ray structural analysis, highlighting the importance of structural determination in understanding the biological function of complex organic molecules (Hundal & Martínez-Ripoll, 1996).
Synthesis and Anticancer Evaluation
- Gouhar and Raafat (2015) focused on synthesizing and evaluating the anticancer properties of a compound structurally related to the one . Their work contributes to the growing field of cancer research, showcasing the potential of complex organic molecules as therapeutic agents (Gouhar & Raafat, 2015).
Anticonvulsant Activity Evaluation
- Ghareb et al. (2017) synthesized and evaluated naphthalen-2-yl acetate derivatives for their anticonvulsant properties. This study is a prime example of how complex organic molecules can be designed and tested for specific pharmacological activities (Ghareb et al., 2017).
Properties
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h9,14,20-21,25-27,29H,10-13,15-18H2,1-8H3/b19-9+/t20-,21+,25+,26-,27-,29+,32-,33?,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPKPFJZRMAJE-OMMMTVEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C(=CC)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)OC(=O)/C(=C/C)/C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122587-83-1 | |
Record name | Ajugamarin G 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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